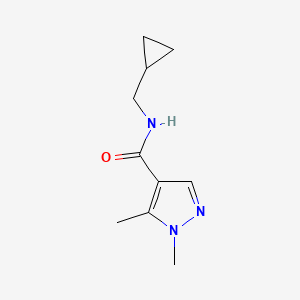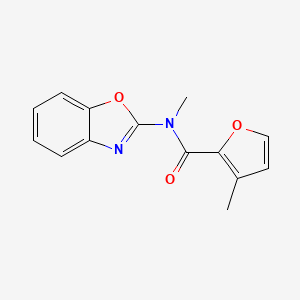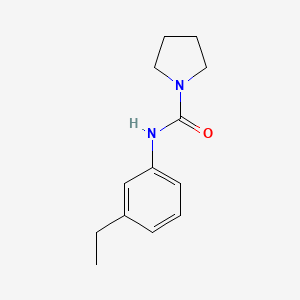
(2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the indazolylmorpholine family, which has been found to exhibit potent biological activities.
Applications De Recherche Scientifique
(2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone has been found to exhibit potent biological activities and has potential therapeutic applications. It has been studied for its anti-cancer properties, as it has been found to induce apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential as an anti-viral agent, as it has been found to inhibit the replication of certain viruses.
Mécanisme D'action
The mechanism of action of (2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. It has also been found to activate various pro-apoptotic proteins, such as caspases, which induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of certain viruses. Additionally, it has been found to modulate various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone in lab experiments is its potent biological activities. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for further research. Additionally, its multi-step synthesis method allows for the production of large quantities of the compound.
One of the limitations of using this compound in lab experiments is its potential toxicity. While it has been found to exhibit potent biological activities, it may also exhibit toxic effects on normal cells. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on (2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone. One direction is to further investigate its potential as an anti-cancer agent. Studies could focus on its ability to induce apoptosis in various types of cancer cells and its potential to inhibit tumor growth in animal models.
Another direction is to investigate its potential as an anti-inflammatory agent. Studies could focus on its ability to inhibit the production of pro-inflammatory cytokines and its potential to alleviate inflammation in animal models.
Finally, research could focus on the potential of this compound as an anti-viral agent. Studies could investigate its ability to inhibit the replication of various viruses and its potential to be used as a treatment for viral infections.
Méthodes De Synthèse
The synthesis of (2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone involves a multi-step process. The first step involves the synthesis of 2,6-dimethylmorpholine, which is achieved by reacting 2-methyl-1,3-propanediol with morpholine in the presence of a catalyst. The second step involves the synthesis of 1H-indazole-7-carbaldehyde, which is achieved by reacting 2-nitrobenzaldehyde with hydrazine hydrate. Finally, the two compounds are reacted together in the presence of a catalyst to yield this compound.
Propriétés
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-7-17(8-10(2)19-9)14(18)12-5-3-4-11-6-15-16-13(11)12/h3-6,9-10H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXWXRZJQBKJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=CC3=C2NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea](/img/structure/B7517046.png)






![1-[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7517081.png)

![[5-[(4-Methoxyphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methyl 3-(dimethylamino)benzoate](/img/structure/B7517099.png)


![N-[3-(trifluoromethyl)phenyl]-3-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]carbamoyl]benzenesulfonamide](/img/structure/B7517132.png)
![2-[(4-methoxy-2-nitrophenyl)carbamoyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7517133.png)